Butane-1,4-diyl bis(methoxyacetate)
Description
Butane-1,4-diyl bis(methoxyacetate) (C₁₀H₁₆O₆) is a diester derivative of 1,4-butanediol, where each hydroxyl group is esterified with methoxyacetic acid. The methoxy substituent (-OCH₃) introduces steric and electronic modifications compared to halogenated analogs.
Applications may include use as a plasticizer, monomer for biodegradable polymers, or intermediate in organic synthesis, though toxicity and reactivity profiles would differ significantly from halogenated versions.
Properties
CAS No. |
38342-44-8 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(2-methoxyacetyl)oxybutyl 2-methoxyacetate |
InChI |
InChI=1S/C10H18O6/c1-13-7-9(11)15-5-3-4-6-16-10(12)8-14-2/h3-8H2,1-2H3 |
InChI Key |
PSENHGIVEGVLMV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OCCCCOC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(methoxyacetate) typically involves the esterification of butane-1,4-diol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Butane-1,4-diol+2Methoxyacetic acid→Butane-1,4-diyl bis(methoxyacetate)+2Water
Industrial Production Methods
On an industrial scale, the production of butane-1,4-diyl bis(methoxyacetate) can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and strong acid ion-exchange resins as catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis(methoxyacetate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butane-1,4-diol and methoxyacetic acid.
Transesterification: This reaction involves the exchange of the methoxyacetate groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butane-1,4-diol and methoxyacetic acid.
Transesterification: New esters and corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Butane-1,4-diyl bis(methoxyacetate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound can be utilized in the production of polymers and resins.
Biology and Medicine:
Industry: It is used in the manufacture of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of butane-1,4-diyl bis(methoxyacetate) primarily involves its ester bonds. These bonds can be hydrolyzed by enzymes or chemical catalysts, releasing the active components (butane-1,4-diol and methoxyacetic acid). The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Structural and Crystallographic Features
Key analogs include:
*Predicted based on steric effects of -OCH₃ vs. halogens.
Key Observations :
- Halogenated Analogs : The chloro and bromo derivatives exhibit centrosymmetric crystal packing stabilized by weak C-H···O=C interactions, with the butanedioxy backbone adopting a tgt-gt conformation . The trans conformation at the XCH₂-C(=O)O bond (X = Cl, Br) minimizes steric clashes.
- Intermolecular interactions could involve stronger dipole-dipole forces or C-H···O bonds due to the methoxy oxygen’s lone pairs.
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Donating Effects: Halogens (-Cl, -Br) withdraw electron density via inductive effects, increasing the electrophilicity of the ester carbonyl. This enhances reactivity toward nucleophiles (e.g., hydrolysis, aminolysis).
- Solubility : Methoxyacetate esters are likely more soluble in polar aprotic solvents (e.g., DMSO, acetone) compared to halogenated analogs due to increased polarity.
Research Tools and Methodologies
Structural data for halogenated analogs were determined using X-ray crystallography refined via SHELXL , with space groups identified using SHELXT . Software suites like WinGX and ORTEP facilitated data visualization and geometry analysis . These tools would similarly apply to characterizing the methoxy variant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
